MFCD18317006
Description
MFCD18317006 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound exhibits a unique structural configuration, featuring bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) functional groups on an aromatic ring. Key physicochemical and pharmacological properties include:
- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
- Pharmacokinetics: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug development .
- Safety Profile: No PAINS (pan-assay interference compounds) or CYP enzyme inhibition alerts, but one Brenk alert (structural risk for toxicity) .
Its synthesis involves a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.3 hours .
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-11(3-2-4-12(8)14)9-5-10(13(16)17)7-15-6-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMQFLPMAIJHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687175 | |
| Record name | 5-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-10-2 | |
| Record name | 5-(3-Fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD18317006 would likely involve scaling up laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD18317006 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions could produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD18317006 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound may be utilized in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action could lead to the development of new drugs or treatments.
Industry: this compound can be employed in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD18317006 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for elucidating its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD18317006 belongs to the boronic acid family, which is widely used in Suzuki-Miyaura coupling reactions and medicinal chemistry. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogs :
- (3-Bromo-5-chlorophenyl)boronic Acid shares the same molecular formula and weight as this compound but differs in substituent positioning. Both exhibit identical log Po/w values and solubility, suggesting similar bioavailability .
- (6-Bromo-2,3-dichlorophenyl)boronic Acid (similarity score: 0.71) has additional chlorine atoms, reducing BBB permeability due to increased polarity .
Its synthesis employs a reusable A-FGO catalyst under green chemistry conditions, contrasting with this compound’s Pd-dependent method .
Pharmacological Performance: this compound and its structural analogs show superior BBB penetration compared to non-boronic acid compounds like CAS 1761-61-1, which is prioritized for industrial catalysis .
Research Implications and Limitations
- Advantages of this compound : High BBB permeability and modular synthetic routes make it valuable for CNS drug discovery. Its boronic acid group enables precise targeting in proteolysis-targeting chimeras (PROTACs) .
- Limitations : Structural alerts for toxicity and moderate solubility may restrict in vivo applications. Alternatives like CAS 1761-61-1 offer greener synthesis but lack BBB activity .
- Future Directions : Optimizing substituent patterns to reduce toxicity while retaining BBB permeability is critical. Hybrid compounds combining boronic acid and benzimidazole motifs could merge the advantages of both classes .
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